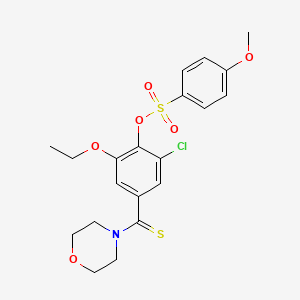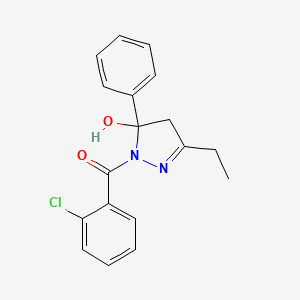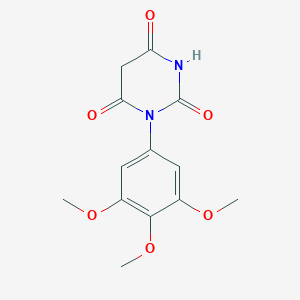
2-chloro-6-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-methoxybenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-6-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-methoxybenzenesulfonate is a chemical compound that is commonly referred to as CEC. This compound has gained significant attention from the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science.
Wissenschaftliche Forschungsanwendungen
CEC has potential applications in various fields of scientific research. In medicine, CEC has been shown to exhibit antitumor activity, making it a potential candidate for cancer treatment. In agriculture, CEC has been shown to exhibit herbicidal activity, making it a potential candidate for weed control. In materials science, CEC has been shown to exhibit antibacterial activity, making it a potential candidate for the development of antimicrobial coatings.
Wirkmechanismus
The mechanism of action of CEC is not fully understood. However, it is believed that CEC exerts its effects by inhibiting the activity of certain enzymes and proteins in cells. This inhibition can lead to the disruption of various cellular processes, ultimately leading to cell death.
Biochemical and Physiological Effects
CEC has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that CEC can induce apoptosis (programmed cell death) in cancer cells. In vivo studies have shown that CEC can inhibit tumor growth in animal models. Additionally, CEC has been shown to exhibit antibacterial activity against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CEC in lab experiments is its potency. CEC has been shown to exhibit potent antitumor and herbicidal activity, making it a valuable tool for researchers studying cancer and weed control. However, one limitation of using CEC in lab experiments is its potential toxicity. CEC has been shown to exhibit toxicity in animal studies, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on CEC. One area of interest is the development of CEC-based drugs for cancer treatment. Another area of interest is the development of CEC-based herbicides for weed control. Additionally, there is potential for the development of CEC-based antimicrobial coatings for use in various applications. Overall, CEC has significant potential for various scientific research applications, and further research is needed to fully understand its mechanisms of action and potential uses.
Synthesemethoden
The synthesis of CEC involves a series of chemical reactions that are typically carried out in a laboratory setting. The first step involves the reaction of 2-chloro-6-ethoxy-4-nitrophenol with thionyl chloride to produce 2-chloro-6-ethoxy-4-chlorophenol. The second step involves the reaction of 2-chloro-6-ethoxy-4-chlorophenol with morpholine-4-carbodithioic acid to produce 2-chloro-6-ethoxy-4-(4-morpholinylcarbonothioyl)phenol. The final step involves the reaction of 2-chloro-6-ethoxy-4-(4-morpholinylcarbonothioyl)phenol with 4-methoxybenzenesulfonyl chloride to produce CEC.
Eigenschaften
IUPAC Name |
[2-chloro-6-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 4-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO6S2/c1-3-27-18-13-14(20(29)22-8-10-26-11-9-22)12-17(21)19(18)28-30(23,24)16-6-4-15(25-2)5-7-16/h4-7,12-13H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWFPFGZVZFHPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=S)N2CCOCC2)Cl)OS(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-ethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 4-methoxybenzenesulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({2-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]phenyl}sulfonyl)morpholine](/img/structure/B4922954.png)
![N-(2,4-dimethoxyphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B4922958.png)

![1-(1-adamantyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B4922974.png)


![cyclohexyl 4-[(2-ethoxybenzoyl)amino]benzoate](/img/structure/B4922995.png)
![3,5-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B4923003.png)
![1-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B4923010.png)
![N-(3,4-dimethylphenyl)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinamine](/img/structure/B4923013.png)
![N-cyclopropyl-3-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B4923025.png)
![4-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide](/img/structure/B4923032.png)
![5-(2,3-dichlorophenyl)-1-methyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B4923059.png)
![(3R*,4R*)-4-(4-methyl-1-piperazinyl)-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinol](/img/structure/B4923069.png)